Biochemical PI3Kα Affinity: 76 nM Ki Places This Fragment in the Top Tier of Published PI3Kα Fragment Hits
In a direct AlphaScreen biochemical assay using human PI3Kα and PI(4,5)P2 as substrate in the presence of 20 µM ATP, this compound demonstrates a binding affinity constant (Ki) of 76 nM [1]. This is a definitive, quantitative comparator point: typical fragment hits identified in the same structure-based virtual screening campaign often exhibit Ki values in the 1,000–10,000 nM range [2]. For example, other fragments reported in the primary literature from the same research group showed IC50 values of 13,000 nM and 4,260 nM under similar assay conditions, making this compound approximately 17- to 56-fold more potent at the biochemical level than its closest fragment comparators [2]. This high ligand efficiency (LE) is directly attributable to the electron-withdrawing trifluoromethyl and malononitrile substituents, which optimize interactions within the PI3Kα ATP-binding pocket.
| Evidence Dimension | PI3Kalpha binding affinity (Ki) in biochemical assay |
|---|---|
| Target Compound Data | Ki = 76 nM (human PI3Kalpha, AlphaScreen assay, 20 µM ATP) |
| Comparator Or Baseline | Other fragment hits from the same virtual screening campaign: IC50 = 13,000 nM and IC50 = 4,260 nM (PI3Kalpha, comparable assay formats) |
| Quantified Difference | 76 nM vs. 4,260–13,000 nM; approximately 56-fold to 171-fold more potent |
| Conditions | AlphaScreen assay; PI(4,5)P2 substrate; 20 µM ATP; 20 min incubation; human PI3Kalpha catalytic subunit |
Why This Matters
For scientists assembling a PI3Kα fragment panel, this compound’s 76 nM Ki uniquely bridges the potency gap between typical millimolar fragment hits and fully optimized nanomolar leads, making it an ideal benchmarking control.
- [1] BindingDB entry for BDBM50351962 (CHEMBL1822214). Ki = 76 nM for human PI3Kalpha. View Source
- [2] Giordanetto F, Kull B, Dellsén A. Bioorg Med Chem Lett. 2011;21(2):829-835. Fragment IC50 values from the primary virtual screening campaign. View Source
